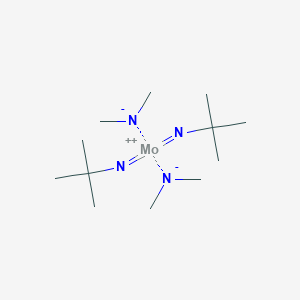

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

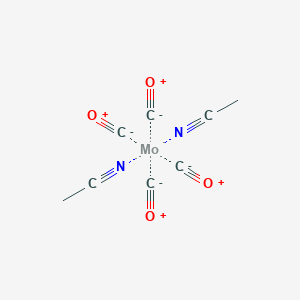

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98% is a molybdenum-based organometallic compound . It is commonly used in organic and inorganic synthesis . It is known for its high reactivity and selectivity in a variety of chemical reactions . It is also used as a precursor for semiconductors applications .

Synthesis Analysis

This compound is used as an ALD/CVD precursor for molybdenum thin film deposition . The deposition techniques include ALD, PEALD, and PECVD . The co-reactants and deposition temperatures vary depending on the target deposit .Molecular Structure Analysis

The molecular formula of this compound is C12H30MoN4 . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

This compound is used in various deposition techniques to form different compounds such as MoNx, MoO3, MoS2, MoCxNy, and TixMo1-xN . The co-reactants and deposition temperatures vary depending on the target deposit .Physical And Chemical Properties Analysis

This compound is an orange liquid . It has a formula weight of 326.33 . It is air sensitive, moisture sensitive, and should be stored cold . Its boiling point is 72°C at 8 Torr .科学的研究の応用

Atomic Layer Deposition (ALD) Precursors

Bis(tert-butylimido)-bis(dialkylamido) complexes of molybdenum, including variations with diethylamido and di-isopropylamido ligands, have been synthesized and characterized for their potential as ALD precursors for molybdenum nitride films. These complexes exhibit significant thermal stability and reactivity suitable for ALD, enabling the controlled growth of amorphous, smooth, and conformal films, which are crucial for microelectronics and protective coatings (Miikkulainen, Suvanto, & Pakkanen, 2008).

Thermal Stability and Decomposition

The thermal behavior of bis(tert-butylimido)-molybdenum(VI) complexes has been extensively studied to understand their decomposition mechanisms, which is vital for their application in vapor-phase deposition processes. Research has shown that these complexes undergo a decomposition pathway involving the dissociation of chelating ligands and subsequent reactions leading to molybdenum-containing thin films. This understanding helps in the design of precursors with improved thermal stability for film deposition technologies (Land, Bačić, Robertson, & Barry, 2022).

Morphology-Controlled Material Synthesis

The use of bis(t-butylimido)bis(dimethylamino)molybdenum(VI) in low-temperature ALD processes has enabled the deposition of two-dimensional MoS2 films with controlled morphologies, including smooth films, vertically grown flakes, and nano-dots. This capability is crucial for tailoring the materials' optical and electrocatalytic properties for applications such as sensing, catalysis, and energy storage (Shen et al., 2020).

Molybdenum Oxide Film Deposition

Molybdenum trioxide films have been deposited using thermal ALD with bis(t-butylimido)bis(dimethylamido)molybdenum and ozone, demonstrating the versatility of this precursor for different types of material coatings. The study of these processes offers insights into the growth rates and film properties across a range of temperatures, contributing to the development of advanced functional materials (Bertuch et al., 2012).

作用機序

Target of Action

Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a molybdenum-based organometallic compound . It primarily targets the processes of oxidation-reduction reactions, acting as a catalyst . It also plays a significant role in organic synthesis and energy conversion .

Mode of Action

The compound interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions . This accelerates the reaction rate, enabling efficient synthesis and energy conversion .

Biochemical Pathways

The primary biochemical pathway affected by Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is the oxidation-reduction process . The compound acts as a catalyst, enhancing the efficiency of these reactions. The downstream effects include accelerated organic synthesis and energy conversion .

Pharmacokinetics

It’s known that the compound is air sensitive, moisture sensitive, and should be stored cold . These factors may impact its bioavailability.

Result of Action

The molecular and cellular effects of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)'s action primarily involve the facilitation of oxidation-reduction reactions . This leads to enhanced efficiency in organic synthesis and energy conversion .

Action Environment

The action of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is influenced by environmental factors. It’s sensitive to air and moisture, and it’s recommended to store it in a cold environment . These factors can affect the compound’s stability, action, and efficacy .

Safety and Hazards

特性

IUPAC Name |

bis(tert-butylimino)molybdenum(2+);dimethylazanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMGWCYRXZGGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30MoN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923956-62-1 |

Source

|

| Record name | Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)